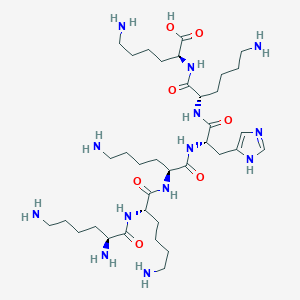
(1Z)-(4-Bromophenyl)-N'-tert-butylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanimidamide group with a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine and an appropriate catalyst under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired ethanimidamide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1Z)-(4-Chlorophenyl)-N’-tert-butylethanimidamide: Similar structure with a chlorine atom instead of bromine.
(1Z)-(4-Fluorophenyl)-N’-tert-butylethanimidamide: Similar structure with a fluorine atom instead of bromine.
(1Z)-(4-Methylphenyl)-N’-tert-butylethanimidamide: Similar structure with a methyl group instead of bromine.
Uniqueness: (1Z)-(4-Bromophenyl)-N’-tert-butylethanimidamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity or altering its chemical properties.
Eigenschaften
CAS-Nummer |
860621-37-0 |
|---|---|
Molekularformel |
C12H17BrN2 |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N'-tert-butylethanimidamide |
InChI |
InChI=1S/C12H17BrN2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H2,14,15) |
InChI-Schlüssel |
LMLQKFLKDPKCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(CC1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)


